molecular formula C5H3BrO2S B100334 4-Bromothiophene-3-carboxylic acid CAS No. 16694-17-0

4-Bromothiophene-3-carboxylic acid

Cat. No. B100334
CAS RN: 16694-17-0
M. Wt: 207.05 g/mol
InChI Key: APBIZVFQQBCAAT-UHFFFAOYSA-N
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Description

“4-Bromothiophene-3-carboxylic acid” is a chemical compound with the empirical formula C5H3BrO2S . It is a halogenated heterocycle . The CAS Number of this compound is 16694-17-0 .


Synthesis Analysis

The synthesis of thiophene derivatives, including “4-Bromothiophene-3-carboxylic acid”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “4-Bromothiophene-3-carboxylic acid” consists of a five-membered ring made up of one sulfur as a heteroatom . The InChI string of the compound is InChI=1S/C5H3BrO2S/c6-4-2-9-1-3 (4)5 (7)8/h1-2H, (H,7,8) .


Physical And Chemical Properties Analysis

“4-Bromothiophene-3-carboxylic acid” is a solid substance . It has a molecular weight of 207.05 g/mol . The melting point of the compound is between 158-163 °C .

Scientific Research Applications

Pharmacology

4-Bromothiophene-3-carboxylic acid: is a versatile building block in pharmacology, particularly in the synthesis of various biologically active molecules. Its bromine atom can be substituted through palladium-catalyzed coupling reactions, making it a valuable precursor for the development of potential therapeutic agents .

Material Science

In material science, this compound serves as a precursor for the synthesis of thiophene-based polymers. These polymers are known for their electrical conductivity and are used in the production of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .

Organic Synthesis

4-Bromothiophene-3-carboxylic acid: is instrumental in organic synthesis. It is used to construct thiophene rings, which are a core structure in many organic compounds. The bromine atom allows for further functionalization through various cross-coupling reactions, enabling the creation of complex organic molecules .

Analytical Chemistry

This compound is used in analytical chemistry as a standard or reagent for the calibration of analytical instruments. Its well-defined structure and properties allow for accurate measurement and analysis in various chemical assays .

Biochemistry

In biochemistry, 4-Bromothiophene-3-carboxylic acid is used to study enzyme-catalyzed reactions involving thiophene rings. It helps in understanding the interaction of thiophene-containing drugs with biological targets .

Environmental Science

The environmental applications of 4-Bromothiophene-3-carboxylic acid include its use as an intermediate in the synthesis of dyes and pigments that are more environmentally friendly. Its derivatives are being explored for their potential use in degradable plastics and other sustainable materials .

Safety and Hazards

“4-Bromothiophene-3-carboxylic acid” is harmful if swallowed or inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is classified as a combustible solid .

Mechanism of Action

Target of Action

This compound is often used as a building block in organic synthesis

Mode of Action

It has been used in suzuki–miyaura cross-coupling reactions , which suggests that it may interact with palladium catalysts and organoboron reagents in these reactions.

Biochemical Pathways

As a building block in organic synthesis

Pharmacokinetics

Some properties such as its lipophilicity and water solubility have been reported . Its lipophilicity, measured as Log Po/w, is 1.49, suggesting it has some degree of lipid solubility. Its water solubility is reported as 0.502 mg/ml, indicating it is somewhat soluble in water . These properties could impact its bioavailability, but more research is needed to fully understand its pharmacokinetics.

Result of Action

As a building block in organic synthesis , its primary role is likely in the formation of more complex molecules. The specific effects of these molecules would depend on their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromothiophene-3-carboxylic acid. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be influenced by factors such as temperature, pH, and the presence of other reagents . .

properties

IUPAC Name

4-bromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBIZVFQQBCAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168205
Record name 4-Bromo-3-thenoic acid
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophene-3-carboxylic acid

CAS RN

16694-17-0
Record name 4-Bromo-3-thiophenecarboxylic acid
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Record name 4-Bromo-3-thenoic acid
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Record name 4-Bromo-3-thenoic acid
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Record name 4-bromo-3-thenoic acid
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Record name 4-BROMO-3-THENOIC ACID
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Synthesis routes and methods I

Procedure details

To 400 ml of dry ether, under nitrogen, cooled to -70° C., was added a solution of 256 ml of n-butyllithium (1.6 m in hexane). A solution of 96.8 g of 3,4-dibromothiophene in 600 ml of ether was added, dropwise over a 20 minute period, maintaining the reaction temperature between -78° C. and -60° C. After stirring for an additional 5 minutes, the solution was transferred via a double-tipped needle, under nitrogen pressure, to an already prepared solution of 80 g of crushed dry ice in 400 ml of ether. The temperature was maintained at below -50° C. during this addition. The resulting white mixture was stirred for 5 minutes, quenched with 800 ml of water, and the layers separated. The etheral layer was washed with 500 ml of saturated sodium bicarbonate solution. The aqueous layers were combined and acidified with concentrated hydrochloric acid to yield a white solid which was filtered off and recrystallized from water/ethanol (5:2) to give 73 g of the title compound as needles; m.p. 157°-158° C.
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256 mL
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400 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-4-methylthiophene (8.85 g), N-bromosuccinimide (8.85 g), 2,2'-azobis(isobutyronitrile) (0.16 g) and carbon tetrachloride (100 ml) was stirred under reflux for 6 hours. The mixture was concentrated under reduced pressure to give a crude product of 3-bromo-4-bromomethylthiophene. A suspension of this crude product of 3-bromo-4-bromomethylthiophene and potassium acetate (30 g) in acetone (100 ml) was stirred at room temperature for 5 hours. The mixture was poured into water and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 4-acetoxymethyl-3-bromothiophene. This crude product was dissolved in tetrahydrofuran (50 ml), and 1N aqueous sodium hydroxide (50 ml) and ethanol (20 ml) were added. The mixture was stirred at room temperature for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhdrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 3-bromo-4-hydroxymethylthiophene (5.33 g) as oil. 3-Bromo-4-hydroxymethylthiophene was dissolved in methylene chloride (100 ml), and manganese dioxide (15 g) was added. The mixture was stirred at room temperature for 6 hours, and insoluble substances were removed by filtration. The filtrate was concentrated under reduced pressure to give a crude product of 4-bromo-3-thiophenecarbaldehyde. The crude product of 4-bromo-3-thiophenecarbaldehyde was dissolved in acetonitrile (50 ml), and sodium dihydrogen phosphate (1.2 g) in water (15 ml) and 30% aqueous hydrogen peroxide (3.5 ml) were added. Further, sodium chlorite (3.7 g) in water (40 ml) was added dropwise under ice-cooling. The mixture was stirred at room temperature for 2 hours, alkalified with 1N aqueous sodium hydroxide and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-bromo-3-thiophenecarboxylic acid (3.40 g) as crystals.
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Synthesis routes and methods III

Procedure details

To a solution of 3,4-dibromothiophene (15 g, 62 mmol) in 80 mL ether under a positive nitrogen atmosphere was added dropwise 75 mL 1.7M t-BuLi in pentane at below -73° C. and the resulting reaction solution was stirred at -78° C. for 0.5 h. After that, the ether solution was poured into dry ice and extracted with water. The aq solution was washed with ether and then acidified with concentrated HCl. The solid was filtered and air-dried to give 9 g of 4-bromo-3-thiophenecarboxylic acid, yield 70.3%.
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15 g
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75 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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